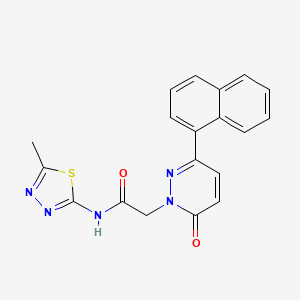
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a pyridazinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Synthesis of the Pyridazinone Moiety: This involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final step involves coupling the thiadiazole and pyridazinone intermediates with a naphthalene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazinone moiety using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the pyridazinone could lead to the corresponding alcohols.
科学研究应用
Chemistry
In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to a cascade of biochemical events. The thiadiazole ring might interact with metal ions, while the naphthalene and pyridazinone moieties could engage in π-π stacking interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide stands out due to the specific positioning of the naphthalene moiety, which may confer unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
属性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c1-12-21-22-19(27-12)20-17(25)11-24-18(26)10-9-16(23-24)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11H2,1H3,(H,20,22,25) |
InChI 键 |
PRAATPIRLIUDIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)

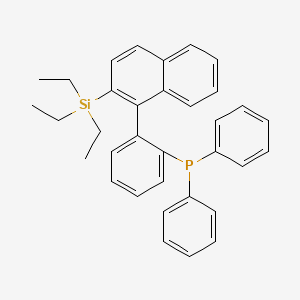
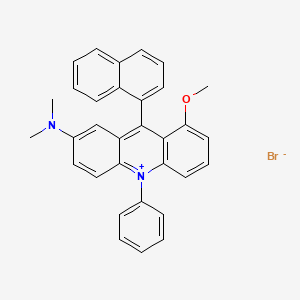

![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
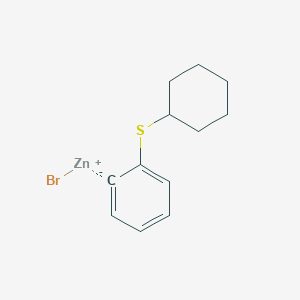
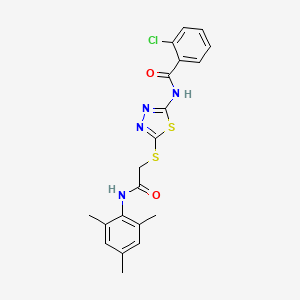
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
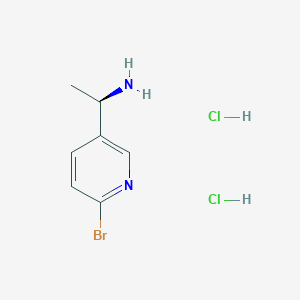
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
